(4-phenyltetrahydro-2H-pyran-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone (4-phenyltetrahydro-2H-pyran-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1904419-68-6
VCID: VC4389374
InChI: InChI=1S/C26H28N2O3/c29-25(26(13-18-30-19-14-26)21-8-2-1-3-9-21)28-16-11-22(12-17-28)31-23-10-4-6-20-7-5-15-27-24(20)23/h1-10,15,22H,11-14,16-19H2
SMILES: C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4(CCOCC4)C5=CC=CC=C5
Molecular Formula: C26H28N2O3
Molecular Weight: 416.521

(4-phenyltetrahydro-2H-pyran-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone

CAS No.: 1904419-68-6

Cat. No.: VC4389374

Molecular Formula: C26H28N2O3

Molecular Weight: 416.521

* For research use only. Not for human or veterinary use.

(4-phenyltetrahydro-2H-pyran-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone - 1904419-68-6

Specification

CAS No. 1904419-68-6
Molecular Formula C26H28N2O3
Molecular Weight 416.521
IUPAC Name (4-phenyloxan-4-yl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone
Standard InChI InChI=1S/C26H28N2O3/c29-25(26(13-18-30-19-14-26)21-8-2-1-3-9-21)28-16-11-22(12-17-28)31-23-10-4-6-20-7-5-15-27-24(20)23/h1-10,15,22H,11-14,16-19H2
Standard InChI Key JELKHVBRQNWPPB-UHFFFAOYSA-N
SMILES C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4(CCOCC4)C5=CC=CC=C5

Introduction

(4-phenyltetrahydro-2H-pyran-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone is a complex organic compound belonging to the class of heterocyclic compounds. It features a tetrahydropyran ring fused with a quinoline moiety, which contributes to its potential biological activity. This compound is primarily synthesized for research purposes, particularly in medicinal chemistry, where its unique structure may confer specific pharmacological properties .

Synthesis

The synthesis of (4-phenyltetrahydro-2H-pyran-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone involves several key steps that require careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yields and minimize by-products. Techniques like high-performance liquid chromatography (HPLC) are employed to purify the final product.

Characterization and Analysis

Characterization of this compound is typically performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared spectroscopy (IR). These methods provide insights into the functional groups present in the molecule and confirm its structure.

Biological Activity and Potential Applications

The biological activity of (4-phenyltetrahydro-2H-pyran-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone is likely due to its interaction with specific biological targets. Studies utilizing cell-based assays and animal models are necessary to elucidate the precise mechanisms and validate pharmacological activity. This compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator